1,5-Diethynyl-2,4-dimethylbenzene
Overview
Description
1,5-Diethynyl-2,4-dimethylbenzene is an organic compound with the molecular formula C12H10. It is characterized by the presence of two ethynyl groups and two methyl groups attached to a benzene ring.
Mechanism of Action
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, and other proteins within the cell .
Mode of Action
It’s known that aromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diethynyl-2,4-dimethylbenzene can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction, where 1,5-dibromo-2,4-dimethylbenzene is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Diethynyl-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methyl groups can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
1,5-Diethynyl-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices
Comparison with Similar Compounds
Similar Compounds
1,4-Diethynylbenzene: Similar structure but with ethynyl groups at the 1 and 4 positions.
1,3-Diethynylbenzene: Ethynyl groups at the 1 and 3 positions.
1,5-Diethynyl-2,4-dimethylbenzene: Unique due to the presence of both ethynyl and methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,5-diethynyl-2,4-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-5-11-8-12(6-2)10(4)7-9(11)3/h1-2,7-8H,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFZIHSKAUBEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#C)C#C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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